(E)-N-(3,7-dimethylocta-2,6-dien-1-yl)methanesulfonamide
CAS No.:
Cat. No.: VC18547381
Molecular Formula: C11H21NO2S
Molecular Weight: 231.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H21NO2S |
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Molecular Weight | 231.36 g/mol |
IUPAC Name | N-[(2E)-3,7-dimethylocta-2,6-dienyl]methanesulfonamide |
Standard InChI | InChI=1S/C11H21NO2S/c1-10(2)6-5-7-11(3)8-9-12-15(4,13)14/h6,8,12H,5,7,9H2,1-4H3/b11-8+ |
Standard InChI Key | TUMFQSMEYGBGCZ-DHZHZOJOSA-N |
Isomeric SMILES | CC(=CCC/C(=C/CNS(=O)(=O)C)/C)C |
Canonical SMILES | CC(=CCCC(=CCNS(=O)(=O)C)C)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a 3,7-dimethylocta-2,6-dien-1-yl backbone conjugated with a methanesulfonamide functional group. The (E) configuration denotes the stereochemistry of the double bonds at positions 2 and 6, ensuring trans spatial alignment of substituents. The geranyl-like chain contributes to hydrophobicity, while the sulfonamide group introduces polarity and hydrogen-bonding potential .
Key Structural Features:
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Backbone: A 10-carbon chain with methyl groups at positions 3 and 7.
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Double Bonds: Two conjugated (E)-configured double bonds at positions 2 and 6.
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Functional Group: Methanesulfonamide (-SO2NHCH3) at position 1.
The molecular formula is C11H19NO2S, with a calculated molecular weight of 241.34 g/mol.
Spectroscopic Signatures
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IR Spectroscopy:
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NMR Spectroscopy:
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis is documented, plausible pathways are inferred from analogous compounds:
Route 1: Nucleophilic Substitution
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Precursor: 1-Chloro-3,7-dimethylocta-2,6-diene ( , CAS 4490-10-2).
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Amination: Reaction with aqueous ammonia or primary amines to yield 3,7-dimethylocta-2,6-dien-1-amine.
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Sulfonylation: Treatment with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form the target sulfonamide .
Route 2: Gabriel Synthesis
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Phthalimide Intermediate: React 1-chloro-3,7-dimethylocta-2,6-diene with potassium phthalimide.
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Hydrolysis: Liberate the primary amine via hydrazinolysis.
Stability and Reactivity
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Thermal Stability: Susceptible to decomposition at elevated temperatures due to conjugated dienes.
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Photoreactivity: Potential for [2+2] cycloaddition under UV light.
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Hydrolytic Sensitivity: Stable under neutral conditions but may hydrolyze in strongly acidic or basic media .
Physicochemical Properties
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